molecular formula C8H16N2O B12070523 1-amino-N-butylcyclopropane-1-carboxamide

1-amino-N-butylcyclopropane-1-carboxamide

Cat. No.: B12070523
M. Wt: 156.23 g/mol
InChI Key: UWOUDCRFQIBIEG-UHFFFAOYSA-N
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Description

1-amino-N-butylcyclopropane-1-carboxamide is a chemical compound that belongs to the class of cyclopropane derivatives Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-butylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the reaction of butylamine with cyclopropanecarboxylic acid derivatives under appropriate conditions to form the desired amide. The reaction conditions often involve the use of coupling agents such as carbodiimides or activating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-amino-N-butylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-amino-N-butylcyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-amino-N-butylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strain and reactivity can facilitate interactions with enzymes and receptors, leading to various biological effects. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene and involved in various plant growth processes.

    N-butylcyclopropane-1-carboxamide: Similar structure but lacks the amino group, leading to different reactivity and applications.

Uniqueness

1-amino-N-butylcyclopropane-1-carboxamide is unique due to the presence of both the cyclopropane ring and the amino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-amino-N-butylcyclopropane-1-carboxamide

InChI

InChI=1S/C8H16N2O/c1-2-3-6-10-7(11)8(9)4-5-8/h2-6,9H2,1H3,(H,10,11)

InChI Key

UWOUDCRFQIBIEG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1(CC1)N

Origin of Product

United States

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